molecular formula C10H9NO3S B13685856 Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate

Cat. No.: B13685856
M. Wt: 223.25 g/mol
InChI Key: HULXBISUIRCDTH-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is a heterocyclic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol . Another approach is the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide .

Industrial Production Methods

Industrial production methods for this compound often utilize metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods include the use of microwave-assisted synthesis and eco-friendly reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride for cyclization, methanol for esterification, and various bases and acids for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-thienyl)isoxazole-3-carboxylate
  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • Ethyl 5-Methyl-3-(quinoxalin-2-yl)-isoxazole-4-carboxylate

Uniqueness

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 5-methyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)9(11-14-6)7-4-3-5-15-7/h3-5H,1-2H3

InChI Key

HULXBISUIRCDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CS2)C(=O)OC

Origin of Product

United States

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